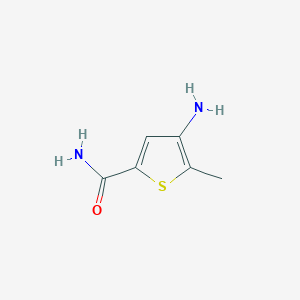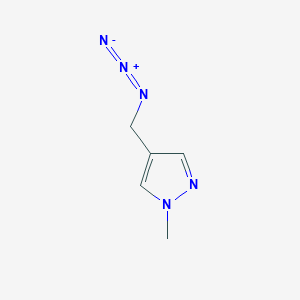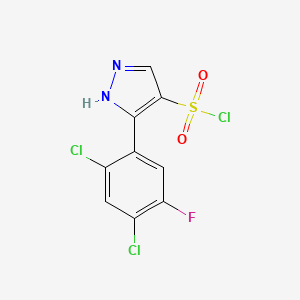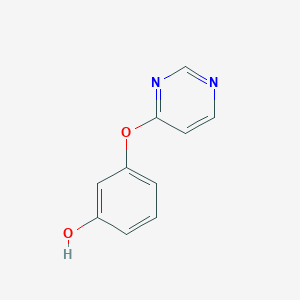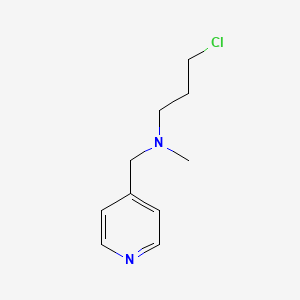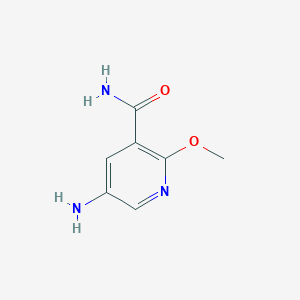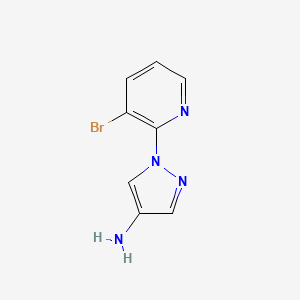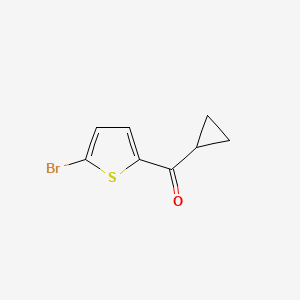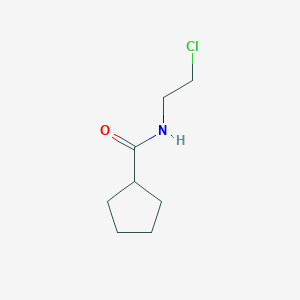
N-(2-cloroetil)ciclopentanocarboxamida
Descripción general
Descripción
N-(2-chloroethyl)cyclopentanecarboxamide is a chemical compound with the molecular formula C8H14ClNO . It has a molecular weight of 175.66 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of N-(2-chloroethyl)cyclopentanecarboxamide consists of a cyclopentane ring attached to a carboxamide group and a 2-chloroethyl group . The exact linear structure formula is not provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2-chloroethyl)cyclopentanecarboxamide are not fully detailed in the available resources. It is known that the compound has a molecular weight of 175.66 . More specific properties such as boiling point, melting point, solubility, and stability are not provided .Aplicaciones Científicas De Investigación
Investigación farmacéutica
N-(2-cloroetil)ciclopentanocarboxamida: se utiliza en la investigación farmacéutica como patrón de referencia para la prueba de medicamentos . Su precisa estructura molecular, caracterizada por la fórmula molecular
C8H14ClNO C_8H_{14}ClNO C8H14ClNO
y un peso molecular de 175.66, lo convierte en un compuesto valioso para el desarrollo y la prueba de nuevos fármacos .Química medicinal
En química medicinal, este compuesto se explora por sus posibles aplicaciones terapéuticas. La documentación detallada, que incluye datos de RMN, HPLC, LC-MS y UPLC, respalda su uso en la síntesis y el análisis de nuevos agentes medicinales .
Agricultura
Si bien no se citan aplicaciones específicas en agricultura, los compuestos como This compound pueden investigarse por sus efectos sobre el crecimiento de las plantas, la resistencia a enfermedades o como precursores de agroquímicos .
Aplicaciones industriales
En entornos industriales, This compound podría utilizarse en la síntesis de entidades químicas más complejas. Su reactividad debido al grupo cloroetil puede aprovecharse en la síntesis de polímeros o como intermedio en la producción de otros productos químicos industriales .
Ciencias ambientales
El papel de este compuesto en las ciencias ambientales podría implicar estudios sobre su degradación, su interacción con diversos factores ambientales o su posible uso en procesos de remediación ambiental .
Bioquímica
This compound: puede servir como reactivo o bloque de construcción en la investigación bioquímica, particularmente en el estudio de las interacciones enzima-sustrato o las vías metabólicas .
Ciencia de materiales
Las propiedades del compuesto podrían ser valiosas en la ciencia de los materiales, particularmente en el desarrollo de nuevos materiales con características específicas deseadas, como una mayor durabilidad o una reactividad controlada .
Química analítica
Como patrón de referencia, This compound es esencial en química analítica para garantizar la precisión y fiabilidad de los métodos e instrumentos analíticos .
Mecanismo De Acción
N-(2-chloroethyl)cyclopentanecarboxamide acts as an agonist of the GABA-A receptor. This receptor is responsible for the inhibition of neuronal activity, which is important for maintaining normal brain function. When N-(2-chloroethyl)cyclopentanecarboxamide binds to the GABA-A receptor, it causes a conformational change that results in the activation of the receptor. This activation leads to an increase in the influx of chloride ions into the neuron, resulting in a decrease in neuronal activity.
Biochemical and Physiological Effects
N-(2-chloroethyl)cyclopentanecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease anxiety, reduce stress, and improve mood. In addition, N-(2-chloroethyl)cyclopentanecarboxamide has been shown to reduce inflammation and increase the production of endorphins, which are hormones that are involved in the regulation of pain and pleasure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(2-chloroethyl)cyclopentanecarboxamide in lab experiments has several advantages. It is relatively easy to synthesize, it is relatively stable, and it is non-toxic. In addition, N-(2-chloroethyl)cyclopentanecarboxamide has been shown to have a variety of biochemical and physiological effects, making it an ideal compound for studying the effects of drugs on the body. The main limitation of N-(2-chloroethyl)cyclopentanecarboxamide is that it is not soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
The use of N-(2-chloroethyl)cyclopentanecarboxamide in scientific research has opened up a variety of possibilities for future research. N-(2-chloroethyl)cyclopentanecarboxamide could be used to study the effects of drugs on the cardiovascular system, the immune system, and the nervous system. In addition, N-(2-chloroethyl)cyclopentanecarboxamide could be used to study the effects of drugs on mood and behavior. Finally, N-(2-chloroethyl)cyclopentanecarboxamide could be used to study the effects of drugs on the metabolism and the endocrine system.
Propiedades
IUPAC Name |
N-(2-chloroethyl)cyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c9-5-6-10-8(11)7-3-1-2-4-7/h7H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOHSYDJWJCESY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1526496.png)

